molecular formula C13H11ClN2O2S B5724416 N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide

N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide

Cat. No. B5724416
M. Wt: 294.76 g/mol
InChI Key: QOCXZYYBTSTZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide, also known as N-(4-chlorophenylsulfonyl)benzamidoxime or known by its chemical formula C14H11ClN2O3S, is an organic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Scientific Research Applications

  • Molecular Interactions and Crystal Structures :

    • Sulfonamides, including compounds similar to N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide, have been studied for their molecular interactions in crystals and solutions. Investigations include analyzing their crystal structures, thermodynamic functions of sublimation, solubility, and solvation processes. Such studies are crucial for understanding the physical and chemical properties of these compounds (Perlovich et al., 2008).
  • Antiviral and Antimicrobial Activities :

    • Derivatives of sulfonamides, similar to N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide, have been synthesized and tested for their antiviral activities. For instance, certain compounds demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
    • Research also includes the design and synthesis of compounds containing sulfonamido groups for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents (Fadel & Al-Azzawi, 2021).
  • Cytotoxic Evaluation for Cancer Treatment :

    • Certain sulfonamide derivatives have been evaluated for their potential as anticancer agents. Studies involve synthesizing these compounds and testing their cytotoxicity against various human tumor cell lines, contributing to the search for new cancer treatments (Chern et al., 1997).
  • Chemical Synthesis and Reactivity :

    • Research has been conducted on the chemical synthesis of compounds containing the sulfonamide group, exploring their reactivity and potential applications in various chemical processes. This includes studies on the chlorosulfonation of N-benzyl carboxamides and their biological screening against various agents (Cremlyn et al., 1989).
  • Applications in Polymer Science :

    • Sulfonamide derivatives have been utilized in the synthesis of new monomers for poly(arylene ether sulfones), which are used as solid polymer electrolytes in fuel cells. Such research is significant for advancing materials science, particularly in the development of new materials for energy applications (Begunov et al., 2017).

properties

IUPAC Name

N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCXZYYBTSTZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Chlorophenylsulfonyl]benzenecarboxamidine

CAS RN

14067-79-9
Record name N-[(4-Chlorophenyl)sulfonyl]benzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14067-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide
Reactant of Route 2
N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide
Reactant of Route 3
N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide
Reactant of Route 4
N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide
Reactant of Route 5
N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide
Reactant of Route 6
N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.